Hemoglobin glutamer-256 (human), also known by its trade name Polyheme, is a modified form of human hemoglobin designed as a blood substitute. Its primary purpose is to provide an immediate replacement for the oxygen-carrying capacity lost due to red blood cell loss, particularly in traumatic situations such as hemorrhagic shock. This compound is currently under investigation in various clinical trials to assess its safety and efficacy in critical medical scenarios, including trauma and surgical procedures .
Hemoglobin glutamer-256 is derived from human hemoglobin and is classified under the category of globins, a superfamily of proteins characterized by their ability to bind oxygen. It has been specifically engineered to enhance its stability and oxygen-carrying capabilities compared to native hemoglobin . The compound has a CAS number of 679404-95-6 and is recognized in various databases, including DrugBank and PubChem .
The synthesis of hemoglobin glutamer-256 involves the polymerization of human hemoglobin using glutaraldehyde, which cross-links the hemoglobin molecules. This process increases the molecular weight of the hemoglobin, enhancing its stability and reducing its clearance from the bloodstream. The polymerization results in a product that retains the essential oxygen-binding properties of hemoglobin while minimizing the risk of renal clearance that typically affects free hemoglobin .
The polymerization process typically involves:
Hemoglobin glutamer-256 consists of tetrameric structures composed of two alpha and two beta subunits, similar to native human hemoglobin. The modification process alters its structural dynamics, which can enhance its functionality as an oxygen carrier.
Hemoglobin glutamer-256 primarily undergoes reactions associated with oxygen binding and release. The modified structure allows for:
The efficiency of oxygen binding can be influenced by factors such as pH, temperature, and the presence of allosteric effectors like 2,3-bisphosphoglycerate. The polymerized form may exhibit altered kinetics compared to unmodified hemoglobin due to changes in its conformation .
The mechanism through which hemoglobin glutamer-256 functions involves:
Clinical studies have shown that hemoglobin glutamer-256 can effectively restore hemodynamic stability in patients suffering from severe blood loss .
Relevant data indicate that hemoglobin glutamer-256 has a half-life ranging from 16 to 20 hours in clinical settings, significantly longer than that of free hemoglobin due to its increased molecular weight .
Hemoglobin glutamer-256 is primarily used in medical settings as a potential blood substitute during:
Current clinical trials are exploring its efficacy further, particularly in emergency medicine and trauma surgery contexts .
CAS No.: 15823-71-9
CAS No.: 35554-08-6
CAS No.:
CAS No.:
CAS No.: 16670-83-0
CAS No.: 51165-41-4